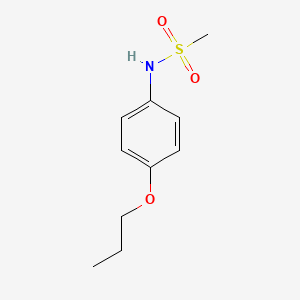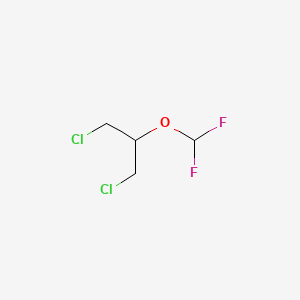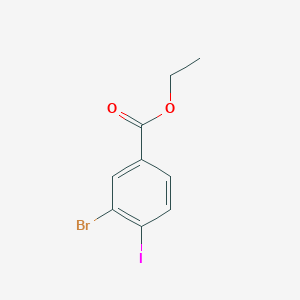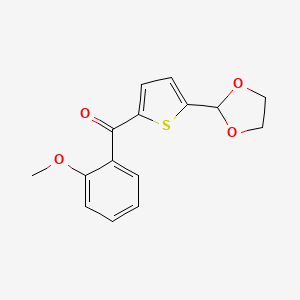
5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene, also known as 5-DMT, is a heterocyclic aromatic compound belonging to the thiophene family. It is a versatile compound with many potential applications in both organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
Antidepressant Properties
- Context : Thiophene derivatives, including compounds like 5-(1,3-dioxolan-2-yl)-2-(2-methoxybenzoyl)thiophene, have been studied for their potential antidepressant properties. For instance, benzo[b]thiophene derivatives show promise as dual antidepressant drugs, demonstrating both serotonin receptor affinity and serotonin reuptake inhibition (Orus et al., 2002).
Electronic and Optical Properties
- Context : Thiophene derivatives are also of interest in the field of electronics and optics. Their electronic and electrochromic properties are being explored for applications in devices like solar cells and electrochromic films. Notably, novel monomers incorporating thiophene have shown promise in this area (Hu et al., 2019).
Coordination with Metal Ions
- Context : Research has shown that certain thiophene compounds can interact with metal ions, suggesting potential applications in materials science and catalysis. These interactions vary depending on the nature of the thiophene derivative and the metal ion involved (Salameh & Tayim, 1983).
Leukotriene Biosynthesis Inhibition
- Context : Dioxolane inhibitors, related to 1,3-dioxolane structures, have been investigated for their role in inhibiting leukotriene biosynthesis, which is significant in inflammatory processes. These compounds show in vitro and in vivo potency, suggesting therapeutic potential (Crawley & Briggs, 1995).
Solar Cell Applications
- Context : There is ongoing research into using thiophene derivatives in the development of non-fullerene electron acceptors for solar cells. These compounds, when paired with appropriate donor polymers, have shown promising efficiency in power conversion, highlighting their potential in renewable energy technologies (Patil et al., 2015).
Antitumor Properties
- Context : Compounds with thiophene and benzodioxol moieties have been synthesized and evaluated for their antitumor properties. Some of these compounds have shown significant activity against various cancer cell lines, indicating their potential in cancer therapy (Insuasty et al., 2012).
Antibacterial and Antifungal Applications
- Context : Thiophene-containing compounds have been explored for their antibacterial and antifungal properties, demonstrating effectiveness against certain bacterial strains and fungi. This highlights their potential in addressing microbial resistance issues (Mabkhot et al., 2017).
Antimicrobial and Antioxidant Activities
- Context : Novel thiophene derivatives have been synthesized and screened for antimicrobial and antioxidant activities. Some of these compounds have shown excellent activity, suggesting their usefulness in pharmaceutical applications (Raghavendra et al., 2016).
Optoelectronic Applications
- Context : Thiophene derivatives are being studied for their potential in optoelectronic applications. Their photophysical properties, such as fluorescence, make them suitable for use in OLEDs, solar cells, and chemosensors (Dappour et al., 2019).
Propriétés
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-17-11-5-3-2-4-10(11)14(16)12-6-7-13(20-12)15-18-8-9-19-15/h2-7,15H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKBIAMKKAQESI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641919 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene | |
CAS RN |
898773-08-5 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


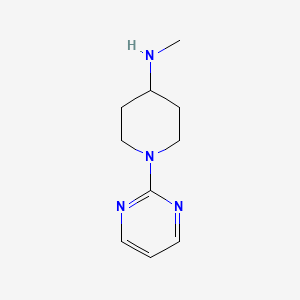
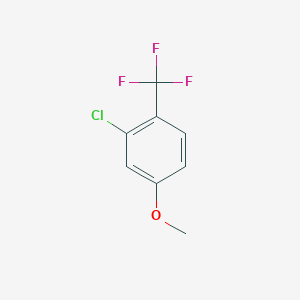
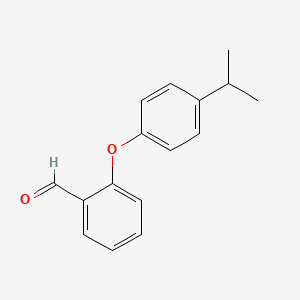
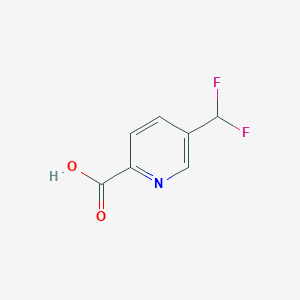
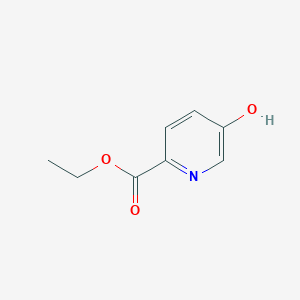
![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)


![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

